5-Amino-2-phenoxybenzonitrile 5-Amino-2-phenoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 288252-04-0
VCID: VC8261838
InChI: InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2
SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

5-Amino-2-phenoxybenzonitrile

CAS No.: 288252-04-0

Cat. No.: VC8261838

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-phenoxybenzonitrile - 288252-04-0

Specification

CAS No. 288252-04-0
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 5-amino-2-phenoxybenzonitrile
Standard InChI InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2
Standard InChI Key MNIAKJQVYACFRT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

5-Amino-2-phenoxybenzonitrile belongs to the benzonitrile family, featuring a cyano group (-C≡N) attached to a benzene ring substituted with a phenoxy ether (-O-C₆H₅) and an amino group (-NH₂). Key structural and physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.24 g/mol
IUPAC Name5-Amino-2-phenoxybenzonitrile
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N
InChI KeyMNIAKJQVYACFRT-UHFFFAOYSA-N
AppearancePowder
Storage ConditionsRoom temperature

The compound’s planar aromatic system and electron-withdrawing cyano group facilitate interactions with biological targets, such as enzyme active sites, while the phenoxy moiety enhances lipid solubility .

Spectroscopic and Computational Data

  • NMR: Predicted shifts include δ 6.8–7.5 ppm (aromatic protons), δ 4.9 ppm (NH₂), and δ 120 ppm (C≡N in ¹³C NMR) .

  • IR: Stretching vibrations at ~2220 cm⁻¹ (C≡N), 3350 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-O-C) .

  • MS (ESI+): Molecular ion peak at m/z 211.1 [M+H]⁺, with fragmentation patterns consistent with loss of NH₂ (→ m/z 194.1) and phenoxy groups (→ m/z 117.0) .

Synthesis and Reaction Pathways

Catalytic Hydrogenation of Nitro Precursors

A common route involves the reduction of 5-nitro-2-phenoxybenzonitrile using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethyl acetate. This method achieves yields up to 94% under mild conditions (1.5 hours at 25°C) :

5-Nitro-2-phenoxybenzonitrileH2,Pd/CEtOAc5-Amino-2-phenoxybenzonitrile\text{5-Nitro-2-phenoxybenzonitrile} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOAc}} \text{5-Amino-2-phenoxybenzonitrile}

Optimization Notes:

  • Pressure: 2250.23 Torr (3 atm) ensures complete nitro group reduction without side reactions .

  • Catalyst Loading: 10% Pd/C (0.1 equiv) balances cost and efficiency .

Alternative Synthetic Strategies

  • Buchwald-Hartwig Amination: Coupling 2-phenoxybenzonitrile with ammonia derivatives using palladium catalysts, though less efficient than hydrogenation .

  • Cyanation Reactions: Substitution of halogens (e.g., Cl) at the 5-position with cyanide ions, followed by amination .

Applications in Pharmaceutical Development

Anticonvulsant Agents

Derivatives of 5-amino-2-phenoxybenzonitrile exhibit potent activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. For example, triazine-linked analogs demonstrate ED₅₀ values as low as 6.20 mg/kg in rodent models, surpassing phenytoin in protective index (PI >48.38) . Mechanistic studies attribute this to sodium channel blockade, reducing neuronal hyperexcitability .

Kinase Inhibitors

The amino and cyano groups enable hydrogen bonding with ATP-binding pockets of kinases. In a 2014 study, pyrrolidinyl derivatives showed IC₅₀ values of 0.05 nM against Aurora kinases, critical targets in cancer therapy .

Betrixaban Intermediate

5-Amino-2-phenoxybenzonitrile serves as a precursor in synthesizing betrixaban (C₂₃H₂₂ClN₅O₃), an anticoagulant targeting Factor Xa. The compound undergoes Ullmann coupling with chloropyridines to form the core structure .

SupplierLocationPurityPackaging
Shanghai Jieshikai BiotechnologyChina98%1 kg, 25 kg drums
Bide PharmatechChina99%100 mg–1 kg
AK ScientificUSA95%100 mg–5 g

Pricing ranges from $6.00/5g (technical grade) to $45.00/100mg (analytical standard) .

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